molecular formula C25H23ClN4O3S B10829376 Aldh1A1-IN-2

Aldh1A1-IN-2

Cat. No.: B10829376
M. Wt: 495.0 g/mol
InChI Key: MIVWUIQZCQTJER-UHFFFAOYSA-N
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Description

ALDH1A1-IN-2 is a selective inhibitor of aldehyde dehydrogenase 1 family member A1 (ALDH1A1). ALDH1A1 is an enzyme that plays a crucial role in the oxidation of aldehydes to carboxylic acids, which is an essential process in cellular detoxification and metabolism. ALDH1A1 is particularly significant in the context of cancer research, as it is often overexpressed in cancer stem cells and is associated with drug resistance and poor prognosis .

Preparation Methods

The synthesis of ALDH1A1-IN-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

ALDH1A1-IN-2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ALDH1A1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of ALDH1A1-IN-2 involves the selective inhibition of the ALDH1A1 enzyme. By binding to the active site of ALDH1A1, the compound prevents the oxidation of aldehydes to carboxylic acids. This inhibition disrupts the detoxification process and affects the metabolic pathways involving aldehydes. In cancer cells, this can lead to increased sensitivity to chemotherapy and reduced tumor growth .

Comparison with Similar Compounds

ALDH1A1-IN-2 is unique in its high selectivity for ALDH1A1 compared to other aldehyde dehydrogenase family members. Similar compounds include:

The uniqueness of this compound lies in its ability to selectively target ALDH1A1 without affecting other aldehyde dehydrogenase enzymes, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

Aldh1A1-IN-2 is a compound that targets the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1), which plays significant roles in various biological processes, particularly in cancer biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on tumor progression, and implications for cancer treatment.

Overview of ALDH1A1

ALDH1A1 is an enzyme involved in the metabolism of aldehydes and is recognized as a marker for cancer stem cells. Its expression is associated with poor prognosis in several cancers, including breast, lung, and gastric cancers. The enzyme contributes to tumor progression by promoting cell survival, enhancing resistance to chemotherapy, and modulating immune responses.

Inhibition of ALDH1A1 Activity

Research indicates that this compound effectively inhibits ALDH1A1 activity. This inhibition leads to various downstream effects:

  • Reduced Tumor Growth : In studies involving breast cancer models, the inhibition of ALDH1A1 resulted in decreased tumor growth and altered immune cell profiles, particularly reducing myeloid-derived suppressor cells (MDSCs) that suppress T-cell immunity .
  • Induction of Apoptosis : this compound has been shown to increase apoptosis in cancer cells by downregulating anti-apoptotic proteins like BCL-2 and upregulating pro-apoptotic proteins such as BAX .

Case Studies

Several studies have investigated the effects of Aldh1A1 inhibition in different cancer types:

  • Breast Cancer : In a study examining the role of ALDH1A1 in breast cancer, overexpression of ALDH1A1 was linked to increased tumor growth and resistance to chemotherapy agents like cyclophosphamide. Inhibition with this compound led to reduced tumor size and improved response to treatment .
  • Lung Cancer : Another study demonstrated that targeting ALDH1A1 with this compound reversed cisplatin resistance in lung cancer cell lines. The combination of Aldh1A1 inhibition and PI3K/AKT pathway inhibitors significantly enhanced apoptotic cell death and reduced cell viability .

Table 1: Summary of Biological Effects of this compound

Cancer TypeEffect of this compoundMechanism
Breast CancerDecreased tumor growthReduced MDSCs, altered immune response
Lung CancerReversed cisplatin resistanceIncreased apoptosis via BCL-2/BAX modulation
Gastric CancerPoor prognosis associated with high ALDH1A1 levelsEnhanced tumor progression

Clinical Implications

The inhibition of ALDH1A1 using compounds like this compound has significant clinical implications:

  • Potential Therapeutic Target : Given its role in maintaining cancer stem cell properties and drug resistance, targeting ALDH1A1 could enhance the efficacy of existing therapies.
  • Biomarker for Prognosis : The expression levels of ALDH1A1 may serve as a prognostic indicator in various cancers, helping to stratify patients based on their potential response to therapies targeting this enzyme .

Properties

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

IUPAC Name

1-[4-[6-chloro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C25H23ClN4O3S/c1-34(32,33)30-12-10-29(11-13-30)24(31)21-15-28-22-7-6-19(26)14-20(22)23(21)17-2-4-18(5-3-17)25(16-27)8-9-25/h2-7,14-15H,8-13H2,1H3

InChI Key

MIVWUIQZCQTJER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2C4=CC=C(C=C4)C5(CC5)C#N)Cl

Origin of Product

United States

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